molecular formula C14H15N3O B13680248 (S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile

(S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile

Cat. No.: B13680248
M. Wt: 241.29 g/mol
InChI Key: GFXUJYJYWLBARP-UHFFFAOYSA-N
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Description

(S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an aminoacetaldehyde diethyl acetal.

    Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated isoquinoline derivative.

    Hydroxylation and Methylation: The hydroxy and methyl groups can be introduced through selective hydroxylation and methylation reactions using reagents like methyl iodide and hydroxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

(S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, lacking the hydroxy, methyl, and amino groups.

    Quinoline: A structurally related compound with a nitrogen atom in a different position.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

Uniqueness

(S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxy, methyl, and amino groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

6-[(3-hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile

InChI

InChI=1S/C14H15N3O/c1-10(9-18)8-17-12-2-3-13-11(6-12)4-5-16-14(13)7-15/h2-6,10,17-18H,8-9H2,1H3

InChI Key

GFXUJYJYWLBARP-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=CC2=C(C=C1)C(=NC=C2)C#N)CO

Origin of Product

United States

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